molecular formula C18H18N2O5S B2915523 methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate CAS No. 1351586-62-3

methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate

Cat. No.: B2915523
CAS No.: 1351586-62-3
M. Wt: 374.41
InChI Key: JRYVKHJVGJOMMA-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate is a complex organic compound with a unique structure that combines a morpholine ring, a thiophene ring, and a benzyl group

Scientific Research Applications

Methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate typically involves multiple steps. One common method includes the formation of the morpholine ring followed by the introduction of the benzyl group and the thiophene ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Mechanism of Action

The mechanism of action of methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate
  • (2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid

Uniqueness

Methyl 2-(4-benzyl-5-oxomorpholine-3-amido)thiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 2-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-24-18(23)13-7-8-26-17(13)19-16(22)14-10-25-11-15(21)20(14)9-12-5-3-2-4-6-12/h2-8,14H,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYVKHJVGJOMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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